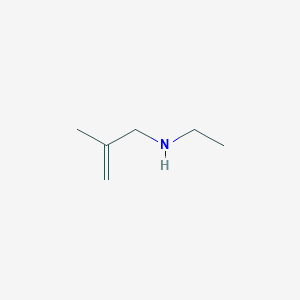

N-Ethyl-2-methylallylamine

Cat. No. B094821

Key on ui cas rn:

18328-90-0

M. Wt: 99.17 g/mol

InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06809213B2

Procedure details

A one-liter three-neck round bottom flask was equipped with a magnetic stir bar, standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler. The flask was charged with 220 g (1.80 mols) of trimethoxysilane and heated to 60° C. at which temperature 0.25 ml of platinum tris(divinyltetramethyl disiloxane)diplatinum (0) (5% Pt content in toluene—referred to as Pt catalyst throughout these examples) was added. The solution was further heated to 68° C. and dropwise addition of 150 g (1.52 mols) of N-ethylmethallylamine was then conducted over a period of 45 minutes. After addition, the contents were heated to 90° C. and maintained at this temperature for 1 hr. The temperature was then increased to 105° C. and held for 4.5 hrs. Upon completion of the reaction, the mixture was cooled to room temperature and 16 g (0.5 mols) of methanol were added and gently heated prior to distillation. Final purification via vacuum distillation yielded 273 g (1.24 mols) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine. The product (b.p. 98-100° C. at 12 mm Hg) was characterized via GC/MS. The isolated yield was 82%. Product structure was supported by GC/MS analysis.

[Compound]

Name

platinum tris(divinyltetramethyl disiloxane)diplatinum (0)

Quantity

0.25 mL

Type

reactant

Reaction Step Two

[Compound]

Name

Pt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH2:8]([NH:10][CH2:11][C:12](=[CH2:14])[CH3:13])[CH3:9].CO>C1(C)C=CC=CC=1>[CH2:8]([NH:10][CH2:11][CH:12]([CH3:14])[CH2:13][Si:3]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1])[CH3:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

CO[SiH](OC)OC

|

Step Two

[Compound]

|

Name

|

platinum tris(divinyltetramethyl disiloxane)diplatinum (0)

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Pt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC(C)=C

|

Step Four

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

68 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one-liter three-neck round bottom flask was equipped with a magnetic stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents were heated to 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature for 1 hr

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was then increased to 105° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held for 4.5 hrs

|

|

Duration

|

4.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon completion of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

gently heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Final purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

via vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)NCC(C[Si](OC)(OC)OC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.24 mol | |

| AMOUNT: MASS | 273 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |